molecular formula C22H24ClN3O4 B11420904 2-(3-{5-Chloro-4-[(4-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantan-1-YL)acetic acid

2-(3-{5-Chloro-4-[(4-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantan-1-YL)acetic acid

Cat. No.: B11420904
M. Wt: 429.9 g/mol
InChI Key: YWWVMTRCDDWIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-(3-{5-Chloro-4-[(4-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantan-1-YL)acetic acid: , is a compound with the molecular formula .

  • Its linear structure consists of an adamantane ring (adamantan-1-YL) linked to a dihydropyridazine ring (1,6-dihydropyridazin-1-YL) via a carboxylic acid group (acetic acid).
  • The compound contains a chloro substituent at the 5-position of the dihydropyridazine ring and a hydroxy group at the 4-position of the phenyl ring.
  • Preparation Methods

      Synthetic Routes: The synthesis of 2-(3-{5-Chloro-4-[(4-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantan-1-YL)acetic acid involves several steps. One common method starts with the reaction of 3-chloro-4-hydroxyphenylacetic acid with an appropriate amine (such as 4-aminophenol) to form the dihydropyridazine ring. The adamantane moiety is then attached via a suitable linker.

      Reaction Conditions: These reactions typically occur under reflux conditions in organic solvents (e.g., ethanol or methanol) with appropriate catalysts.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: 2-(3-{5-Chloro-4-[(4-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantan-1-YL)acetic acid can undergo various chemical reactions

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: The major products depend on the specific reaction pathway chosen.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for synthetic chemistry studies, ligand design, and drug discovery.

      Biology: It may serve as a probe for investigating cellular processes due to its potential interactions with biological targets.

      Medicine: Research into its pharmacological properties could reveal therapeutic applications.

      Industry: Its use in materials science or catalysis might be explored.

  • Mechanism of Action

    • The exact mechanism by which 2-(3-{5-Chloro-4-[(4-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantan-1-YL)acetic acid exerts its effects remains to be fully elucidated.
    • Potential molecular targets and pathways could involve cellular signaling, enzyme inhibition, or receptor interactions.
  • Comparison with Similar Compounds

      Similar Compounds: Other chlorinated phenylacetic acids, adamantane derivatives, and dihydropyridazines.

      Uniqueness: The combination of adamantane and dihydropyridazine moieties sets this compound apart.

    Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications.

    Properties

    Molecular Formula

    C22H24ClN3O4

    Molecular Weight

    429.9 g/mol

    IUPAC Name

    2-[3-[5-chloro-4-(4-hydroxyanilino)-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid

    InChI

    InChI=1S/C22H24ClN3O4/c23-19-17(25-15-1-3-16(27)4-2-15)11-24-26(20(19)30)22-8-13-5-14(9-22)7-21(6-13,12-22)10-18(28)29/h1-4,11,13-14,25,27H,5-10,12H2,(H,28,29)

    InChI Key

    YWWVMTRCDDWIQY-UHFFFAOYSA-N

    Canonical SMILES

    C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NC5=CC=C(C=C5)O)Cl)CC(=O)O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.